molecular formula C17H15N3O4 B2897475 N1-(4-(furan-3-yl)benzyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2034280-02-7

N1-(4-(furan-3-yl)benzyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2897475
CAS No.: 2034280-02-7
M. Wt: 325.324
InChI Key: IKJAODUWQAXFEU-UHFFFAOYSA-N
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Description

N1-(4-(furan-3-yl)benzyl)-N2-(5-methylisoxazol-3-yl)oxalamide is an oxalamide derivative characterized by a benzyl group substituted with a furan-3-yl moiety at the para position and a 5-methylisoxazole-3-yl group. These groups may influence electronic properties, solubility, and metabolic stability .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-11-8-15(20-24-11)19-17(22)16(21)18-9-12-2-4-13(5-3-12)14-6-7-23-10-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJAODUWQAXFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the furan and isoxazole precursors. The furan ring can be synthesized through cyclization reactions of appropriate precursors, while the isoxazole ring can be formed via cyclization of hydroxylamine derivatives with ketones or aldehydes.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(4-(furan-3-yl)benzyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

  • Reduction: Reduction reactions can be performed on the oxalamide moiety to yield corresponding amides or amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the isoxazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, or halides can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation: Furan-2,5-dione derivatives.

  • Reduction: Amides or amines.

  • Substitution: Substituted benzyl or isoxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its furan and isoxazole rings make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. Its structural features may interact with biological targets, making it a candidate for further research in medicinal chemistry.

Medicine: N1-(4-(furan-3-yl)benzyl)-N2-(5-methylisoxazol-3-yl)oxalamide may have therapeutic potential due to its ability to modulate biological pathways. It could be explored for its effects on various diseases, including its antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N1-(4-(furan-3-yl)benzyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan and isoxazole rings may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Hypotheses

While direct bioactivity data for the target compound are unavailable, insights can be extrapolated from structural analogs:

  • Antimicrobial Potential: discusses quinoline-derived antimicrobials with oxalamide backbones, highlighting the importance of aromatic and heterocyclic groups in activity. The target compound’s furan and isoxazole rings may similarly disrupt microbial enzymes or membranes .
  • Metabolic Stability : The absence of hydrolytically labile groups (e.g., esters) in the target compound and its analogs suggests resistance to first-pass metabolism, a feature critical for oral bioavailability .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis .
  • Catalysts : Employ coupling agents like HATU or DCC to enhance reaction efficiency .
  • Temperature Control : Reflux at 60–80°C for 12–24 hours to maximize yield .
  • Analytical Validation : Monitor reaction progress via TLC or HPLC to adjust parameters in real-time .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Use a combination of:

Spectroscopic Techniques :

  • NMR : Confirm the presence of furan (δ 6.2–7.4 ppm) and isoxazole (δ 2.4 ppm for CH3) protons .
  • FT-IR : Identify oxalamide C=O stretches at ~1650–1700 cm⁻¹ .

Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]+ at expected m/z) .

X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the furan-3-yl moiety in bioactivity?

Answer:
Experimental Design :

Analog Synthesis : Prepare derivatives with substituents like thiophene (aromatic), tetrahydrofuran (saturated), or phenyl (non-heterocyclic) at the furan position .

Bioactivity Assays : Test analogs in target-specific models (e.g., enzyme inhibition, cellular uptake) to compare potency.

Computational Modeling : Perform docking studies to assess interactions between the furan ring and binding pockets (e.g., using AutoDock Vina) .

Q. Data Interpretation :

  • Reduced activity in non-aromatic analogs suggests π-π stacking is critical.
  • Enhanced solubility in polar analogs may indicate trade-offs between bioavailability and target binding .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:
Methodological Approaches :

Purity Verification : Re-test the compound using HPLC-MS to rule out impurities (>99% purity required) .

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Validate target engagement via Western blot or fluorescence polarization .

Meta-Analysis : Compare data across studies, focusing on variables like IC50 values, solvent systems (DMSO vs. saline), and incubation times .

Q. Case Example :

  • Discrepancies in anti-inflammatory activity may arise from differences in LPS-induced vs. TNF-α-induced assay models .

Basic: What stability considerations are critical for handling this compound?

Answer:

Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furan ring .

Hydrolysis Risk : Avoid aqueous buffers at pH > 8.0; use lyophilization for long-term storage .

Thermal Stability : Conduct TGA analysis to determine decomposition temperature (typically >150°C) .

Advanced: What advanced analytical methods can resolve stereochemical uncertainties in this compound?

Answer:

Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .

Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and simulated spectra .

NOESY NMR : Identify spatial proximity of protons (e.g., furan C-H to benzyl methyl groups) to infer 3D structure .

Basic: How can preliminary biological screening guide further research on this compound?

Answer:

In Vitro Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify targets .

Cytotoxicity Assays : Use MTT/WST-1 in normal (HEK293) and cancer (A549) cell lines to assess selectivity .

ADME Prediction : Calculate logP (e.g., 2.8 via ChemDraw) and solubility to prioritize analogs for in vivo studies .

Advanced: How can computational methods optimize the pharmacokinetic profile of this compound?

Answer:

QSAR Modeling : Train models on analogs to predict bioavailability, focusing on descriptors like topological surface area (TPSA) and H-bond donors .

MD Simulations : Simulate blood-brain barrier penetration using GROMACS with lipid bilayer models .

Metabolite Prediction : Use GLORY or MetaSite to identify potential oxidation sites (e.g., furan ring) and guide structural modifications .

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